

# DFT calculation validation methyl diazoacetate mechanisms

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**Compound Focus:** Methyl diazoacetate

CAS No.: 6832-16-2

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## Catalytic Mechanisms and Experimental Insights

The following table summarizes two well-studied mechanisms for reactions involving **methyl diazoacetate**.

Mechanism/Catalyst	Key Finding	Experimental/Computational Evidence
<b>B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>-Catalyzed Cyclopropanation</b> [1]	The Lewis acid activates the diazoester by binding to the carbonyl oxygen, leading to a concerted [2+1] cycloaddition with alkenes.	<b>DFT Calculations:</b> Used B3LYP/6-31G(d,p) to map the energy profile, identify intermediates, and explain high diastereoselectivity through steric and $\pi$ -stacking interactions [1].
<b>Lewis Base-Catalyzed Pyrazoline Formation</b> [2] [3] [4]	Lewis bases (e.g., DMAP, DBU) catalyze the <b>1,3-H shift</b> in a pyrazoline intermediate but do <b>not</b> catalyze the initial [3+2] cycloaddition.	<b>NMR Kinetics &amp; DFT:</b> Combined kinetic NMR spectroscopy with DFT modeling to rule out one mechanistic pathway and confirm the catalytic role as proton transfer [2] [3] [4].

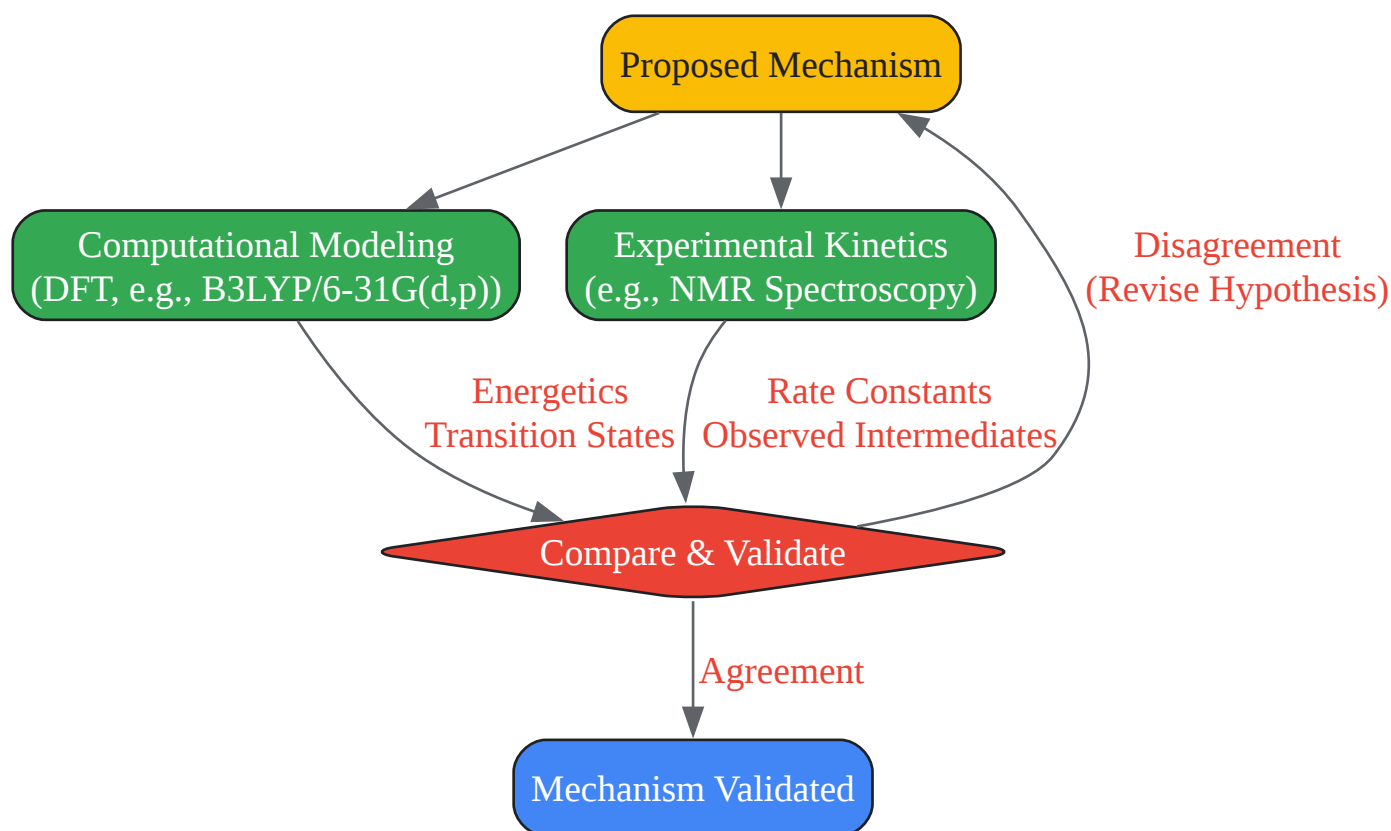
## DFT Calculation Protocols

The studies employed rigorous computational methods suitable for validating the proposed mechanisms.

- **Software and Method:** Calculations were primarily performed using **Gaussian 09** with **Density Functional Theory (DFT)** [1].
- **Functional and Basis Set:** The **B3LYP** functional was used with the **6-31G(d,p)** basis set for geometry optimization and frequency analysis [1].
- **Solvation and Dispersion:** The SMD solvation model was applied to account for solvent effects, and empirical dispersion corrections (e.g., GD3) were included for weak interactions [1].
- **Energy Refinement:** Single-point energies were further refined using higher-level basis sets like 6-311+G(d,p) for greater accuracy [1].

## Workflow for Mechanism Validation

The following diagram illustrates the general workflow used in these studies to validate a reaction mechanism, combining computational and experimental approaches.



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## Research Applications and Conclusions

The applied methodologies lead to concrete conclusions about reaction pathways:

- The  $\text{B}(\text{C}_6\text{F}_5)_3$  study concluded that cyclopropanation proceeds via a **concerted [2+1] cycloaddition** of a Lewis acid-activated carbene intermediate, with selectivity governed by sterics and  $\pi$ -interactions [1].
- The Lewis base study conclusively ruled out a triazene-like intermediate for the cycloaddition step and precisely identified the **1,3-H shift** as the catalyzed step [2] [3] [4].

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## References

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